Distinct Pyridazinone-Benzamide Scaffold vs. Clinical Pan-Trk Inhibitors (Larotrectinib, Entrectinib)
Unlike the clinically approved pan-Trk inhibitors Larotrectinib (a pyrazolo[1,5-a]pyrimidine macrocycle) and Entrectinib (an indazole-based chemotype), the target compound incorporates a 6-oxopyridazin-1(6H)-yl moiety connected via a propyl linker to a 4-trifluoromethylbenzamide group [1]. This specific scaffold was explicitly claimed in patent WO2015148344 as a six-membered heteroaryl benzamide series distinct from earlier Trk inhibitor chemotypes, potentially offering a different selectivity fingerprint against off-target kinases [1]. While direct comparative IC50 data for this exact compound against Larotrectinib or Entrectinib are not publicly available, its structural classification as a Type I kinase inhibitor targeting the TrkA active conformation has been validated through its inclusion in authoritative databases tracking patented TrkA inhibitors [2].
| Evidence Dimension | Core inhibitory scaffold (Hinge-binding heterocycle) |
|---|---|
| Target Compound Data | 6-oxopyridazin-1(6H)-yl moiety with 4-CF3-benzamide (MW 325.29, C15H14F3N3O2) |
| Comparator Or Baseline | Larotrectinib (pyrazolo[1,5-a]pyrimidine macrocycle, MW ~428); Entrectinib (indazole, MW ~560) |
| Quantified Difference | Structurally distinct chemotypes; no overlapping scaffolds. Differential TrkA/TrkB/TrkC selectivity profiles anticipated but not yet quantified for this specific compound. |
| Conditions | Scaffold analysis based on patent WO2015148344 formula I; target engagement confirmed as TrkA inhibitor in DrugMap/TTD curation [1][2]. |
Why This Matters
For procurement decisions in TrkA-focused research programs, this compound offers a chemically distinct tool for probing scaffold-specific pharmacology and exploring IP-differentiated chemical space compared to the extensively studied clinical candidates.
- [1] Mitchell, H., Fraley, M. E., Cooke, A. J., et al. (2015). TrkA Kinase Inhibitors, Compositions and Methods Thereof. Patent WO2015148344A3. Merck Sharp & Dohme Corp. View Source
- [2] DrugMap / TTD. Drug ID: DMZU96C. Target: TrkA (NTRK1_HUMAN), Inhibitor. Retrieved from http://drugmap.idrblab.net View Source
